Z-Asp-OBzl vs. Fmoc-Asp-OBzl: Orthogonal Deprotection Conditions and Yield Impact
Z-Asp-OBzl is differentiated from its Fmoc analog (Fmoc-Asp-OBzl, CAS 86060-83-5) by the deprotection conditions required for its N-terminal protecting group. While both share a benzyl ester on the α-carboxyl group, the Z group of Z-Asp-OBzl is removed via hydrogenolysis (H2, Pd/C), whereas the Fmoc group of Fmoc-Asp-OBzl is cleaved under basic conditions (e.g., 20% piperidine in DMF) . This difference is critical for multi-step syntheses where base-sensitive functionalities are present [1]. In one study, the use of Z-protected amino acids in a base-sensitive peptide sequence resulted in an 85-92% overall yield, whereas a parallel Fmoc-based approach was not feasible due to base-mediated side reactions [2].
| Evidence Dimension | N-terminal Deprotection Conditions |
|---|---|
| Target Compound Data | Hydrogenolysis (H2, Pd/C) |
| Comparator Or Baseline | Basic conditions (e.g., 20% piperidine in DMF) for Fmoc-Asp-OBzl |
| Quantified Difference | Not directly quantifiable; represents orthogonal lability |
| Conditions | Peptide synthesis, deprotection step |
Why This Matters
For procurement, this orthogonal lability defines compatibility with specific synthetic routes; selecting the wrong protecting group leads to synthetic failure or low yields.
- [1] NBInno. The Role of Z-Asp-OBzl in Modern Peptide Synthesis. 2025. View Source
- [2] Sakina, K., et al. (2009). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. Semantic Scholar. View Source
